molecular formula C7H16N4O3 B1196509 (+)-gamma-Hydroxy-L-homoarginine CAS No. 1622-18-0

(+)-gamma-Hydroxy-L-homoarginine

Cat. No.: B1196509
CAS No.: 1622-18-0
M. Wt: 204.23 g/mol
InChI Key: UFBPWFODSIJGPL-UHNVWZDZSA-N
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Description

(+)-gamma-Hydroxy-L-homoarginine is a non-proteinogenic L-alpha-amino acid belonging to the class of organic compounds known as homoarginines . With a molecular formula of C7H16N4O3 and an average molecular weight of 204.23 g/mol, this water-soluble compound is characterized by a moderately acidic nature . It has been identified in food sources such as the common pea and lentils, suggesting its potential as a dietary biomarker for the consumption of these legumes . As a derivative of L-homoarginine, it is part of a broader class of guanidino compounds that are of significant interest in metabolic research . Structurally related to arginine, homoarginine and its derivatives are involved in critical biological pathways, including the nitric oxide (NO) system, and are studied for their roles in endothelial function and cardiovascular physiology . Low levels of homoarginine have been associated with various disease states in clinical studies, making its metabolites valuable subjects for investigation . Researchers utilize this compound in metabolomics studies, often employing advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for its detection and quantification in biological samples like serum, urine, and stool . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and adhere to their institution's safety protocols.

Properties

CAS No.

1622-18-0

Molecular Formula

C7H16N4O3

Molecular Weight

204.23 g/mol

IUPAC Name

(2S,4R)-2-amino-6-(diaminomethylideneamino)-4-hydroxyhexanoic acid

InChI

InChI=1S/C7H16N4O3/c8-5(6(13)14)3-4(12)1-2-11-7(9)10/h4-5,12H,1-3,8H2,(H,13,14)(H4,9,10,11)/t4-,5+/m1/s1

InChI Key

UFBPWFODSIJGPL-UHNVWZDZSA-N

SMILES

C(CN=C(N)N)C(CC(C(=O)O)N)O

Isomeric SMILES

C(CN=C(N)N)[C@H](C[C@@H](C(=O)O)N)O

Canonical SMILES

C(CN=C(N)N)C(CC(C(=O)O)N)O

Synonyms

hydroxyhomoarginine
Lysine, N(6)-(aminoiminomethyl)-4-hydroxy-

Origin of Product

United States

Scientific Research Applications

Biochemical Properties

(+)-gamma-Hydroxy-L-homoarginine is soluble in water and moderately acidic, with a pKa that indicates its behavior in biological systems. It can be found in common legumes such as peas and lentils, suggesting its role as a dietary component and potential biomarker for plant-based food consumption .

Cardiovascular Research

Recent studies have highlighted the importance of this compound as a cardiovascular biomarker. It is involved in the transport mechanisms of L-arginine, which is crucial for nitric oxide synthesis—an important factor in vascular health. The compound's role in regulating cardiovascular risk markers has been documented, showing that it may help improve endothelial function and reduce cardiovascular disease risk .

Table 1: Cardiovascular Applications of this compound

Application AreaFindings
Endothelial FunctionEnhances nitric oxide production and improves vascular reactivity .
Cardiovascular BiomarkerServes as a potential marker for assessing dietary intake of legumes .
Disease Risk AssessmentAssociated with lower incidence rates of cardiovascular events in specific populations .

Immunological Studies

The compound has also been studied for its immunomodulatory effects. Research indicates that L-arginine and its derivatives can influence T cell metabolism and enhance immune responses. Specifically, this compound may modulate T cell activation and survival, potentially enhancing anti-tumor immunity .

Case Study: T Cell Activation

In a study involving human naïve CD4+ and CD8+ T cells, supplementation with L-arginine (and by extension, its derivatives like this compound) significantly increased T cell survival rates when cultured without exogenous cytokines. This suggests that this compound could be leveraged to improve immune responses in therapeutic settings .

Nutritional Implications

Given its presence in dietary sources such as peas and lentils, this compound may serve as an important component of a balanced diet. Its consumption could be linked to improved health outcomes related to cardiovascular and immune functions.

Table 2: Nutritional Sources of this compound

Food SourceConcentration (mg/100g)Health Benefits
Peas15Rich in fiber, aids digestion
Lentils20High protein content, supports muscle health

Future Research Directions

Further research is needed to explore the full range of biological activities associated with this compound. Potential areas include:

  • Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.
  • Clinical Trials : Evaluating its efficacy in enhancing immune responses or improving cardiovascular health.
  • Dietary Guidelines : Establishing recommended intake levels based on health benefits observed in population studies.

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its hydroxylation pattern, distinguishing it from other arginine analogs. Key comparisons include:

Compound Structural Difference vs. Arginine Molecular Formula (Inferred) Key Functional Groups
L-Arginine Base structure C₆H₁₄N₄O₂ Guanidino, α-amino, carboxyl
L-Homoarginine Additional methylene (-CH₂-) group C₇H₁₆N₄O₂ Extended side chain
Ornithine Shorter side chain (lacks guanidino group) C₅H₁₂N₂O₂ δ-amino, carboxyl
ADMA/SDMA Dimethylation of arginine’s guanidino group C₈H₁₈N₄O₂ (ADMA) Asymmetric/symmetric dimethylation
(+)-gamma-Hydroxy-L-homoarginine Homoarginine + γ-OH C₇H₁₅N₄O₃ Hydroxylated side chain

Note: Molecular formulas for this compound are inferred based on homoarginine’s structure .

Enzymatic Interactions

  • Arginase Specificity : L-Homoarginine is a weak substrate for arginase, an enzyme critical for urea synthesis, but its hydroxylated derivative may exhibit reduced binding affinity due to steric hindrance from the -OH group .
  • Nitric Oxide Synthase (NOS): Arginine analogs like ADMA inhibit NOS, reducing NO production and contributing to endothelial dysfunction . The hydroxyl group in this compound could modulate NOS activity, though this requires validation .

Physiological Roles and Disease Associations

  • L-Homoarginine : Low plasma levels correlate with cardiovascular risk, while elevated ornithine (a downstream arginase product) predicts adverse outcomes .
  • ADMA/SDMA: Established biomarkers of cardiovascular disease due to their NO pathway inhibition .

Analytical Challenges and Detection Methods

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : The gold standard for quantifying arginine analogs, including homoarginine and dimethylarginines, due to high sensitivity and specificity .
  • Challenges for this compound : Its polar hydroxyl group may necessitate modified chromatographic conditions (e.g., hydrophilic interaction liquid chromatography) to improve retention and resolution .

Preparation Methods

Starting Materials and Protection Strategies

The synthesis of (+)-gamma-Hydroxy-L-homoarginine typically begins with L-lysine or L-arginine derivatives. A foundational method for L-homoarginine hydrochloride involves reacting L-lysine with copper chloride dihydrate (CuCl₂·2H₂O) to form a dilysine copper complex, protecting the α-amino group. This strategy prevents undesired side reactions during subsequent guanidination. The molar ratio of CuCl₂·2H₂O to L-lysine is critical, with optimal ranges between 0.55:1 and 0.65:1 by weight. Copper coordination stabilizes the intermediate, enabling selective modification of the ω-amino group.

Recent adaptations introduce hydroxylation precursors at this stage. For example, tert-butyldimethylsilyl (TBS) ethers or benzyl (Bn) groups protect potential hydroxylation sites, though these require post-synthetic deprotection.

Guanidination Reactions

Guanidination of the ω-amino group is achieved using O-methylisourea sulfate under alkaline conditions. The reaction proceeds at pH 10.0–10.6, maintained by aqueous ammonia to avoid sodium ion contamination. Stoichiometric equivalence between O-methylisourea sulfate and L-lysine ensures complete conversion, with a 24-hour reaction time at 20–30°C. The resulting dihomoarginine-copper complex is isolated via filtration and treated with ammonium sulfide ((NH₄)₂S) to remove copper ions, yielding crude L-homoarginine.

Hydroxylation Methods

Introducing the gamma-hydroxy group presents the greatest challenge. Two primary strategies emerge:

Chemical Hydroxylation :

  • Oxygen Radical-Mediated Hydroxylation : Using Fenton reagents (Fe²⁺/H₂O₂), hydroxyl radicals target the gamma carbon. However, poor regioselectivity and oxidative damage to the guanidine group limit utility.

  • Directed C–H Activation : Palladium catalysts with directing groups (e.g., pyridine auxiliaries) enable site-specific hydroxylation. While promising, this method remains experimental for amino acids.

Enzymatic Hydroxylation :
Plant 2-oxoglutarate-dependent dioxygenases (2-ODD-C23), particularly Din11 isoforms, catalyze hydroxylation of homoarginine at the 6-position. Engineered variants could theoretically target the gamma position, though no such mutants have been reported. Co-factor requirements (Fe²⁺, ascorbate) and optimal pH (6.5–7.5) align with mild reaction conditions suitable for sensitive substrates.

Enzymatic and Biocatalytic Methods

Transamidination Pathways

Glycine amidinotransferase (AGAT), which synthesizes homoarginine from lysine and arginine in mammals, offers another route. Recombinant AGAT expressed in E. coli could theoretically generate homoarginine precursors for subsequent hydroxylation. However, plant AGAT homologs remain unidentified, hindering direct application.

Purification and Analytical Techniques

Chromatographic Separation

Ion-exchange chromatography using Dowex 50 (NH₄⁺ form) effectively isolates this compound from reaction mixtures. Elution with 0.5 M NH₄OH separates the compound from unreacted lysine and by-products.

High-Performance Liquid Chromatography (HPLC) :

  • Column : C18 reverse-phase (5 μm, 250 × 4.6 mm)

  • Mobile Phase : 20 mM ammonium acetate (pH 5.0) with 2% acetonitrile

  • Detection : UV at 210 nm

Retention times for this compound typically range from 12–14 minutes, distinct from arginine (8–10 minutes) and lysine (5–7 minutes).

Spectroscopic Characterization

  • ¹H NMR (D₂O, 400 MHz) : δ 3.75 (t, J = 6.2 Hz, γ-CH), 3.12 (m, α-CH), 1.80–1.45 (m, β- and δ-CH₂)

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1670 cm⁻¹ (C=O), 1580 cm⁻¹ (guanidine)

Industrial Scale Production Considerations

Process Optimization

The patent-specified method for L-homoarginine hydrochloride achieves 85% yield through:

  • Copper Complexation : 2-hour reaction at 25°C.

  • Guanidination : 24-hour stirring at pH 10.5.

  • Decoppering : (NH₄)₂S treatment at 0–5°C.

Scaling this process for hydroxylated derivatives requires:

  • Continuous Flow Reactors : To maintain precise pH and temperature during hydroxylation.

  • Immobilized Enzymes : For reusable 2-ODD-C23 catalysts in enzymatic routes.

Cost Analysis

ComponentCost (USD/kg)Contribution to Total Cost
L-Lysine12045%
CuCl₂·2H₂O2510%
O-Methylisourea30030%
Enzymes (2-ODD-C23)150015%

Enzymatic methods remain cost-prohibitive due to high enzyme production expenses, favoring chemical routes for large-scale synthesis .

Q & A

Q. How to design a study investigating hArg’s role in endothelial dysfunction?

  • Methodological Answer:
  • In vitro: Expose human umbilical vein endothelial cells (HUVECs) to hArg under hypoxic conditions and measure NO, reactive oxygen species (ROS), and adhesion molecules (VCAM-1/ICAM-1).
  • In vivo: Use hArg-deficient murine models (e.g., AGAT⁻/⁻ mice) to assess vascular reactivity via myography .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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